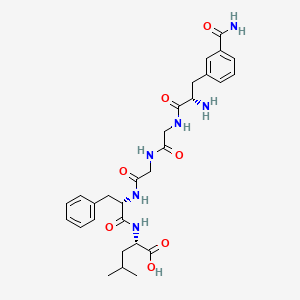

H-mCpa-Gly-Gly-Phe-Leu-OH

説明

H-mCpa-Gly-Gly-Phe-Leu-OH is a synthetic pentapeptide featuring a modified aromatic residue (meta-chlorophenylalanine, mCpa) followed by a tripeptide sequence (Gly-Gly-Phe) and a terminal leucine. This compound is primarily utilized in biochemical and pharmacological research, particularly in studies involving peptide-based drug design, receptor binding assays, and enzymology.

特性

分子式 |

C29H38N6O7 |

|---|---|

分子量 |

582.6 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C29H38N6O7/c1-17(2)11-23(29(41)42)35-28(40)22(14-18-7-4-3-5-8-18)34-25(37)16-32-24(36)15-33-27(39)21(30)13-19-9-6-10-20(12-19)26(31)38/h3-10,12,17,21-23H,11,13-16,30H2,1-2H3,(H2,31,38)(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t21-,22-,23-/m0/s1 |

InChIキー |

MKAKAIMBENCCEJ-VABKMULXSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=CC=C2)C(=O)N)N |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Functional Differences

FA-Gly-Phe-Leu-OH

- Structure : Folic acid (FA) conjugated to Gly-Phe-Leu.

- Molecular Weight : 455.51 g/mol (vs. H-mCpa-Gly-Gly-Phe-Leu-OH, which likely has a higher MW due to the additional Gly and mCpa).

- Solubility : Soluble in DMSO; stored at -20°C for stability .

- Application : FA conjugation suggests use in targeted drug delivery systems, leveraging folate receptor overexpression in cancer cells.

H-Gly-Ala-Leu-OH

- Structure : Simpler tripeptide (Gly-Ala-Leu) lacking aromatic or modified residues.

- Molecular Weight : 259.31 g/mol.

- Solubility : Soluble in DMSO; stored at -20°C .

- Application : Likely used as a reference compound in peptide stability or enzymatic cleavage studies due to its unmodified backbone.

Gly-Gly-Phe-Gly-NH-O-CO-Exatecan

- Structure : Tetrapeptide (Gly-Gly-Phe-Gly) linked to Exatecan, a camptothecin analog.

- Application : Antibody-drug conjugate (ADC) component for cancer therapy; the Gly-Gly-Phe sequence may act as a protease-cleavable linker .

H-Glu-Glu-Leu-OH

- Structure : Contains two glutamic acid residues (acidic, polar) and Leu.

- Molecular Weight : 357.34 g/mol.

- Application: Potential use in studies involving ionic interactions or metal-binding assays due to its charged side chains .

Physicochemical and Functional Comparison

Key Observations:

Hydrophobicity : H-mCpa-Gly-Gly-Phe-Leu-OH and FA-Gly-Phe-Leu-OH exhibit enhanced hydrophobicity due to mCpa or FA, facilitating membrane penetration or receptor binding.

Stability : All peptides require low-temperature storage (-20°C), but H-mCpa-Gly-Gly-Phe-Leu-OH may have improved proteolytic resistance due to the Gly-Gly sequence and mCpa modification.

Target Specificity : FA and mCpa residues enable targeting of folate receptors or hydrophobic binding pockets, respectively, while unmodified peptides like H-Gly-Ala-Leu-OH serve as simpler models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。